6-(3-Methoxy-propyl)-2-m-tolyl-pyrimidin-4-ol
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Overview
Description
6-(3-Methoxy-propyl)-2-m-tolyl-pyrimidin-4-ol, also known as MPPT, is a pyrimidine derivative that has been studied for its potential therapeutic applications. MPPT has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 6-(3-Methoxy-propyl)-2-m-tolyl-pyrimidin-4-ol is not fully understood, but it is thought to work by inhibiting certain enzymes and signaling pathways in the body. For example, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including:
- Inhibition of cancer cell growth
- Neuroprotective effects
- Anti-inflammatory effects
- Antioxidant effects
- Analgesic effects
Advantages and Limitations for Lab Experiments
One advantage of using 6-(3-Methoxy-propyl)-2-m-tolyl-pyrimidin-4-ol in lab experiments is that it has been well-studied and its synthesis method is well-established. Additionally, this compound has been found to have a wide range of effects, making it a versatile compound for studying various biological processes.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine its safety and efficacy in humans before it can be used as a therapeutic agent.
Future Directions
There are several potential avenues for future research on 6-(3-Methoxy-propyl)-2-m-tolyl-pyrimidin-4-ol, including:
- Further studies on its mechanism of action
- Clinical trials to determine its safety and efficacy in humans
- Studies on its potential use in the treatment of cancer and neurodegenerative diseases
- Development of more potent and selective derivatives of this compound for use as therapeutic agents.
Synthesis Methods
The synthesis of 6-(3-Methoxy-propyl)-2-m-tolyl-pyrimidin-4-ol has been described in several research articles. The most common method involves the reaction of 4-chloro-2-methylpyrimidine with 3-methoxypropylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with p-tolylboronic acid in the presence of a palladium catalyst to yield this compound.
Scientific Research Applications
6-(3-Methoxy-propyl)-2-m-tolyl-pyrimidin-4-ol has been studied for its potential therapeutic applications in several areas of medicine. One area of interest is in the treatment of cancer. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.
Another area of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been found to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation in the brain.
properties
IUPAC Name |
4-(3-methoxypropyl)-2-(3-methylphenyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-5-3-6-12(9-11)15-16-13(7-4-8-19-2)10-14(18)17-15/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVIOADRAHXYKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CC(=O)N2)CCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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